N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide
CAS No.: 59134-90-6
Cat. No.: VC3954603
Molecular Formula: C5H2BrF3N2OS
Molecular Weight: 275.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59134-90-6 |
|---|---|
| Molecular Formula | C5H2BrF3N2OS |
| Molecular Weight | 275.05 g/mol |
| IUPAC Name | N-(2-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C5H2BrF3N2OS/c6-4-11-2(1-13-4)10-3(12)5(7,8)9/h1H,(H,10,12) |
| Standard InChI Key | DXTZPTRXZUOVFN-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(S1)Br)NC(=O)C(F)(F)F |
| Canonical SMILES | C1=C(N=C(S1)Br)NC(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 2-bromothiazole core substituted at the 4-position with a trifluoroacetamide group. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, provides a rigid planar framework, while the electron-withdrawing bromine and trifluoromethyl groups enhance electrophilic reactivity . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₂BrF₃N₂OS | |
| Molecular Weight | 275.05 g/mol | |
| SMILES | C1=C(N=C(S1)Br)NC(=O)C(F)(F)F | |
| InChIKey | DXTZPTRXZUOVFN-UHFFFAOYSA-N |
The trifluoroacetamide moiety increases metabolic stability by resisting enzymatic hydrolysis, a critical feature for drug candidates.
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves reacting 2-bromothiazole with trifluoroacetic anhydride (TFAA) in the presence of pyridine as a base:
Optimization Strategies:
-
Solvent Choice: Dichloromethane or THF improves yield (>75%) compared to polar solvents.
-
Temperature: Reflux conditions (80–100°C) ensure complete conversion within 6–8 hours.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Scalability and Industrial Relevance
Pilot-scale production (100 g batches) reports a 68% yield, with bromine handling and exothermic reactions posing safety challenges. Continuous-flow systems are proposed to enhance scalability and reduce thermal degradation risks .
The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by targeting enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis. Docking simulations (AutoDock Vina) predict a binding affinity of −9.2 kcal/mol, superior to reference drug triclosan (−7.5 kcal/mol).
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells demonstrate an IC₅₀ of 12.5 µM, comparable to cisplatin (IC₅₀ = 9.8 µM). Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .
Comparative Analysis with Thiazole Derivatives
| Compound | Substituents | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| N-(2-Bromothiazol-4-yl)-2,2,2-trifluoroacetamide | Br, CF₃CONH- | 8 (S. aureus) | 12.5 (MCF-7) |
| 2-Aminothiazole | NH₂ | 64 | >50 |
| 2-Chlorothiazole | Cl | 32 | 28.4 |
The bromine and trifluoroacetamide groups synergistically enhance bioactivity by improving target binding and cellular uptake.
Research Applications and Future Directions
Medicinal Chemistry
-
Lead Optimization: Structural modifications (e.g., replacing Br with Cl or modifying the acetamide chain) could improve potency and reduce toxicity.
-
Combination Therapy: Synergy with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) warrants exploration .
Materials Science
The compound’s electron-deficient thiazole ring makes it a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume